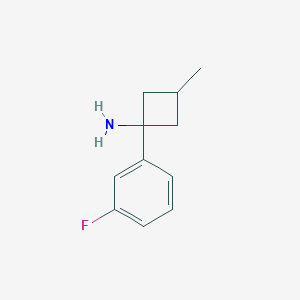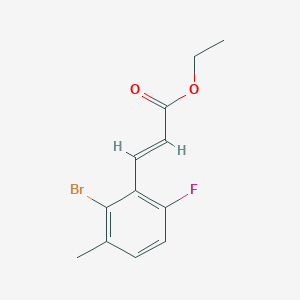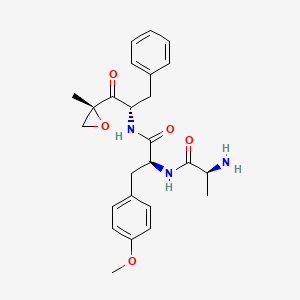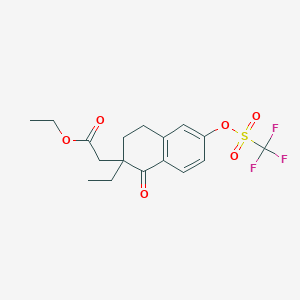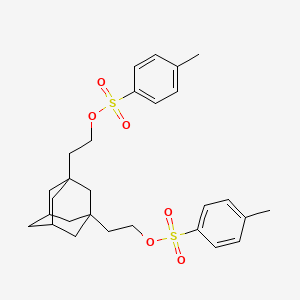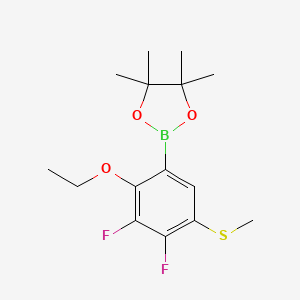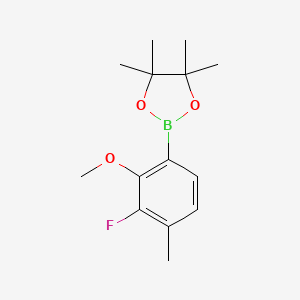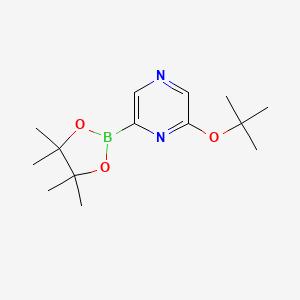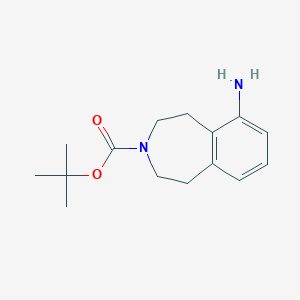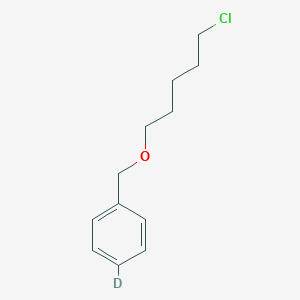
1-(5-Chloropentoxymethyl)-4-deuteriobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D is a chemical compound with the molecular formula C12H16ClOD and a molecular weight of 213.72 g/mol. It is also known by its IUPAC name, 5-chloropentoxymethylbenzene. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 5-chloropentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to modify biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function . The pathways involved include the activation of specific enzymes and receptors, which can result in various biological effects.
Comparaison Avec Des Composés Similaires
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be compared with other similar compounds such as:
1-[[(5-Bromopentyl)oxy]methyl]benzene: Similar structure but with a bromine atom instead of chlorine.
1-[[(5-Iodopentyl)oxy]methyl]benzene: Contains an iodine atom instead of chlorine.
1-[[(5-Fluoropentyl)oxy]methyl]benzene: Contains a fluorine atom instead of chlorine.
The uniqueness of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the chlorine atom.
Propriétés
Formule moléculaire |
C12H17ClO |
|---|---|
Poids moléculaire |
213.72 g/mol |
Nom IUPAC |
1-(5-chloropentoxymethyl)-4-deuteriobenzene |
InChI |
InChI=1S/C12H17ClO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2/i1D |
Clé InChI |
NFKHVAANLLONKQ-MICDWDOJSA-N |
SMILES isomérique |
[2H]C1=CC=C(C=C1)COCCCCCCl |
SMILES canonique |
C1=CC=C(C=C1)COCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


